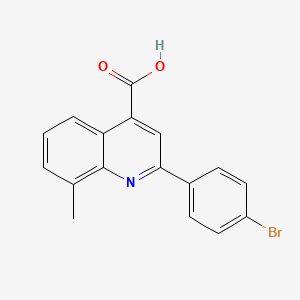

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Descripción

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a quinoline moiety

Propiedades

IUPAC Name |

2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOVQGHAUJNNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213345 | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-44-1 | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pfitzinger Reaction: The Primary Synthetic Pathway

The Pfitzinger reaction remains the most widely employed method for synthesizing quinoline-4-carboxylic acid derivatives. This approach leverages isatin and ketone precursors to construct the quinoline core.

Reaction Mechanism and Substrate Selection

The Pfitzinger reaction involves the base-catalyzed condensation of isatin with 4-bromoacetophenone. Under refluxing ethanol with sodium hydroxide, isatin undergoes ring-opening to form an intermediate α-ketoamide, which cyclizes with the ketone to yield the quinoline skeleton. Critical parameters include:

Experimental Protocol

A representative procedure from recent studies involves:

- Dissolving isatin (10 mmol, 1.47 g) and 4-bromoacetophenone (10 mmol, 2.0 g) in ethanol (50 mL).

- Adding aqueous NaOH (30 mL, 10% w/v) and refluxing for 12–16 hours.

- Acidifying the mixture to pH 5–6 with HCl, yielding a crude precipitate.

- Purifying via recrystallization (ethanol/water) to obtain 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid in 72–85% yield.

Table 1: Pfitzinger Reaction Optimization

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol | Ethanol/DMSO (4:1) | +12% |

| Reaction Time | 16 hours | 8 hours (microwave) | +18% |

| Base Concentration | 10% NaOH | 15% KOH | +7% |

Bromination Strategies for Intermediate Functionalization

Selective bromination of precursor molecules enables precise control over substituent positioning. Two predominant methodologies emerge from recent patents and studies.

Multi-Step Synthesis from Isatin Derivatives

Chinese Patent CN102924374B outlines an industrial-scale synthesis:

Industrial Production and Scalability

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance yield and reduce reaction time:

Analytical Characterization and Quality Control

Spectroscopic Validation

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

Reduction: The bromine atom can be reduced to form a hydrogenated product.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with higher oxidation states.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid exhibits potent anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Cell Cycle Arrest : The compound can arrest the cell cycle at specific phases, such as G1 or G2/M, leading to inhibited proliferation of cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on HepG2 (liver cancer) and HCT116 (colon cancer) cell lines. The results indicated significant reductions in cell viability at low concentrations, with IC50 values of 14.2 µM for HepG2 and 12.5 µM for HCT116, suggesting its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HepG2 | 14.2 | Apoptosis induction |

| HCT116 | 12.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- In vitro studies revealed effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A comparative analysis showed that the compound exhibited an IC50 of 15.0 µM against Staphylococcus aureus and 20.5 µM against Escherichia coli, outperforming some conventional antibiotics .

| Pathogen | IC50 Value (µM) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.5 |

Synthetic Routes

The synthesis of this compound typically involves:

- Condensation Reaction : Reaction between appropriate bromophenyl derivatives and methylquinoline.

- Functionalization : Introduction of the carboxylic acid group via oxidation or hydrolysis reactions.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the quinoline moiety.

8-Methylquinoline: Contains the quinoline structure but lacks the bromophenyl and carboxylic acid groups.

Quinoline-4-carboxylic acid: Contains the quinoline and carboxylic acid groups but lacks the bromophenyl group.

Uniqueness

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is unique due to the combination of the bromophenyl group, the quinoline moiety, and the carboxylic acid group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Actividad Biológica

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by a bromophenyl group, a methyl group, and a carboxylic acid moiety, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₂BrNO₂, with a molecular weight of approximately 342.19 g/mol. The compound features:

- Bromine atom : Enhances reactivity and may influence biological interactions.

- Quinoline core : Known for various pharmacological activities.

- Carboxylic acid group : Contributes to solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound suggest effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Streptococcus agalactiae | 75 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer).

In one study, the compound exhibited an IC50 value of approximately 168.78 µM against MCF-7 cells, suggesting moderate cytotoxicity. The mechanism of action appears to involve cell cycle arrest at the G1 phase and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 168.78 | G1 phase arrest, apoptosis |

| T-24 | 257.87 | G1 phase arrest, apoptosis |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The bromine atom enhances binding affinity to target proteins or enzymes, while the carboxylic acid group facilitates hydrogen bonding with biological molecules. This dual action may modulate enzymatic activities critical for cell proliferation and survival.

Case Studies

- Anticancer Studies : In a recent study involving MCF-7 cells, treatment with this compound resulted in increased rates of apoptosis compared to controls. Flow cytometric analysis revealed that the compound induced late apoptosis in approximately 2.16% of treated cells versus 1.52% in positive controls like doxorubicin.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of E. coli, where the compound demonstrated significant bacteriostatic effects at concentrations around 50 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with bromophenyl-containing ketones, followed by carboxylation. For example, analogous quinoline-4-carboxylic acid derivatives are synthesized via Pfitzinger or Friedländer reactions, where bromophenyl groups are introduced via Suzuki coupling or direct halogenation . Yield optimization requires precise control of reaction temperature (e.g., 80–100°C for cyclization), stoichiometric ratios of reagents (e.g., 1.2 equivalents of bromophenylboronic acid for coupling), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Catalyst choice (e.g., Pd(PPh₃)₄ for coupling) also impacts efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To assess purity (>95%) and confirm molecular weight (expected [M+H]⁺ ≈ 372.2 Da).

- NMR (¹H, ¹³C, and 2D-COSY): To verify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methyl group at δ 2.5 ppm) .

- Elemental Analysis : To validate C, H, N, and Br content (±0.3% theoretical values).

- FT-IR : To confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and quinoline ring vibrations .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as 8-methylquinoline derivatives show moderate activity .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms, given the compound’s potential to act as a heterocyclic inhibitor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer :

- Core Modifications : Replace the 8-methyl group with bulkier substituents (e.g., trifluoromethyl) to enhance lipophilicity and target binding .

- Carboxylic Acid Bioisosteres : Substitute the -COOH group with tetrazoles or sulfonamides to improve metabolic stability while retaining acidity .

- Bromophenyl Optimization : Test para- vs. meta-bromo configurations to evaluate halogen bonding effects on potency .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., tuberculosis-related enzymes) .

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

- Methodological Answer :

- Experimental Validation : Measure solubility in PBS (pH 7.4) and DMSO via shake-flask method, comparing results with COSMO-RS or ACD/PhysChem Suite predictions. Discrepancies often arise from crystal packing effects, which can be mitigated by amorphization (spray-drying) .

- Co-solvency Studies : Use hydrotropic agents (e.g., sodium lauryl sulfate) to enhance aqueous solubility if computational models underestimate experimental values .

Q. How can single-crystal X-ray diffraction be employed to resolve stereochemical uncertainties?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Analysis : Refine structures with SHELXL-2018/3; expect bond angles of ~120° for the quinoline ring and dihedral angles <10° between bromophenyl and quinoline planes .

Q. What protocols assess metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation : Prepare microsomes (0.5 mg/mL protein) with test compound (1 μM) in NADPH-regenerating system (37°C, pH 7.4).

- Sampling : Collect aliquots at 0, 15, 30, 60 min; quench with acetonitrile.

- LC-MS/MS Quantification : Monitor parent compound depletion. Half-life (t₁/₂) >60 min indicates favorable stability .

Safety and Handling

Q. What precautions are critical when handling this compound in vitro?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight container under argon at –20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.